molecular formula C8H12O2S B6600409 2-(propan-2-yl)thiane-3,5-dione CAS No. 56337-47-4

2-(propan-2-yl)thiane-3,5-dione

Cat. No.: B6600409
CAS No.: 56337-47-4
M. Wt: 172.25 g/mol
InChI Key: VCVFZGMEBTVZNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Properties

IUPAC Name

2-propan-2-ylthiane-3,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2S/c1-5(2)8-7(10)3-6(9)4-11-8/h5,8H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCVFZGMEBTVZNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C(=O)CC(=O)CS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

204 g (1 mol) of 3-methoxycarbonylmethylthio-4-methyl-2-pentanone are added dropwise within one hour, at 0° C. with vigorous stirring, to a suspension of 108 g (2 mol) of freshly prepared sodium methylate in 2 liters of absolute toluene. The reaction mixture is stirred at 0° C. for a further 30 minutes, then poured into a mixture of 200 ml of concentrated hydrochloric acid and 800 ml of ice-water, and the organic phase is separated off, and the aqueous phase is extracted three times with dichloromethane. The combined organic phases are concentrated to 500 ml in vacuo and extracted with 500 ml of ice-cold 4N sodium hydroxide solution. The aqueous extracts are immediately acidified with a total of 400 ml of ice-cold hydrochloric acid and extracted three times with 200 ml of dichloromethane each time. The combined dichloromethane phases are dried over sodium sulphate and the solvent is removed in vacuo. The remaining solid is recrystallized from ligroin/ethanol. 150 g (87% of theory) of 2-isopropyltetrahydrothiopyran-3,5-dione of melting point 71° C. are obtained. ##STR53##
Quantity
204 g
Type
reactant
Reaction Step One
Name
sodium methylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 L
Type
solvent
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
800 mL
Type
reactant
Reaction Step Two

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